2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a complex heterocyclic compound. It features a pyrazole ring, a pyrimidine ring, and a tetrahydroquinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol using glacial acetic acid as a catalyst can yield similar heterocyclic compounds .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Similar in structure but with a thiazole ring instead of a pyrimidine ring.
2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: Contains an aniline moiety instead of the tetrahydroquinoline.
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one lies in its combination of multiple heterocyclic rings, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14-12-19(27)25(21(22-14)26-16(3)11-15(2)23-26)13-20(28)24-10-6-8-17-7-4-5-9-18(17)24/h4-5,7,9,11-12H,6,8,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOMJTIIYGAHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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